molecular formula C8H18N3OP B14170240 P,P-Bis(1-aziridinyl)-N-butylphosphinic amide CAS No. 4238-92-0

P,P-Bis(1-aziridinyl)-N-butylphosphinic amide

Cat. No.: B14170240
CAS No.: 4238-92-0
M. Wt: 203.22 g/mol
InChI Key: OTQJNESRMYNQOR-UHFFFAOYSA-N
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Description

P,P-Bis(1-aziridinyl)-N-butylphosphinic amide: is an organophosphorus compound characterized by the presence of aziridine rings attached to a phosphinic amide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide typically involves the reaction of aziridine with phosphinic amide derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphine derivatives.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphinic amides.

Scientific Research Applications

P,P-Bis(1-aziridinyl)-N-butylphosphinic amide has several scientific research applications:

Mechanism of Action

The mechanism of action of P,P-Bis(1-aziridinyl)-N-butylphosphinic amide involves its interaction with biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. The aziridine rings are highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzyme activity and interference with DNA replication.

Comparison with Similar Compounds

  • P,P-Bis(1-aziridinyl)-N-methylphosphinic amide
  • P,P-Bis(1-aziridinyl)-N-(3-methoxypropyl)phosphinothioic amide

Comparison: P,P-Bis(1-aziridinyl)-N-butylphosphinic amide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

CAS No.

4238-92-0

Molecular Formula

C8H18N3OP

Molecular Weight

203.22 g/mol

IUPAC Name

N-[bis(aziridin-1-yl)phosphoryl]butan-1-amine

InChI

InChI=1S/C8H18N3OP/c1-2-3-4-9-13(12,10-5-6-10)11-7-8-11/h2-8H2,1H3,(H,9,12)

InChI Key

OTQJNESRMYNQOR-UHFFFAOYSA-N

Canonical SMILES

CCCCNP(=O)(N1CC1)N2CC2

Origin of Product

United States

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